molecular formula C22H23N5O4S B10970189 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide

Cat. No.: B10970189
M. Wt: 453.5 g/mol
InChI Key: UHZNUXLOPPVUGB-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide, also known by its chemical structure C24H26N4O5S, is a fascinating compound with diverse properties. Let’s break it down:

    Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. Imidazole possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.

Chemical Reactions Analysis

This compound undergoes several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Imidazole derivatives can be oxidized using various oxidants (e.g., peracids) to yield corresponding imidazole-2-oxides.

    Reduction: Reduction of the nitro group (4-nitro-1H-pyrazol-1-YL) can be achieved using reducing agents like hydrogen gas over a catalyst.

    Substitution: Substituents on the imidazole ring can be modified via nucleophilic substitution reactions.

Major products formed from these reactions include derivatives with altered functional groups or side chains.

Scientific Research Applications

The compound finds applications across scientific domains:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigations focus on its potential as an antitumor, antimicrobial, or anti-inflammatory agent.

    Industry: Its unique properties may contribute to materials science or catalysis.

Mechanism of Action

The precise mechanism by which N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Remember, research in this field is ongoing, and new insights may emerge.

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H23N5O4S/c28-20(18-2-1-17(31-18)11-26-10-16(9-23-26)27(29)30)25-21-24-19(12-32-21)22-6-13-3-14(7-22)5-15(4-13)8-22/h1-2,9-10,12-15H,3-8,11H2,(H,24,25,28)

InChI Key

UHZNUXLOPPVUGB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-]

Origin of Product

United States

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